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Compound of Interest

Compound Name: 5-Bromovaleryl chloride

Cat. No.: B1268051 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromovaleryl chloride, a chemical compound featuring both a reactive acyl

chloride and a terminal alkyl bromide, stands as a pivotal bifunctional reagent in the landscape

of organic synthesis. Its dual functionality allows for a diverse range of chemical

transformations, making it an invaluable building block in the pharmaceutical, agrochemical,

and materials science industries. This technical guide provides a comprehensive overview of

the synthesis, properties, and multifaceted applications of 5-bromovaleryl chloride, with a

focus on detailed experimental protocols and its role in the development of targeted

therapeutics.

Physicochemical Properties and Synthesis
5-Bromovaleryl chloride is a clear, colorless to slightly yellow liquid that is sensitive to

moisture.[1] Its bifunctional nature, with a highly electrophilic acyl chloride at one end and a

nucleophilically susceptible alkyl bromide at the other, dictates its reactivity.[2]

Table 1: Physicochemical Properties of 5-Bromovaleryl Chloride
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Property Value Reference(s)

Molecular Formula C₅H₈BrClO

Molecular Weight 199.47 g/mol

Boiling Point 116-118 °C at 33 mmHg

Density 1.49 g/mL at 25 °C

Refractive Index (n20/D) 1.492

CAS Number 4509-90-4 [3]

Synthesis of 5-Bromovaleryl Chloride
A common and efficient method for the synthesis of 5-bromovaleryl chloride is the reaction of

5-bromovaleric acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3]

Experimental Protocol: Synthesis of 5-Bromovaleryl Chloride from 5-Bromovaleric Acid[3]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, a degassed solution of 5-bromopentanoic acid (1 equivalent, e.g., 2.85 g, 15.7 mmol)

in dichloromethane (DCM, 50 mL) is prepared.

Addition of Thionyl Chloride: Thionyl chloride (1 equivalent, e.g., 1.87 g, 1.14 mL, 15.7 mmol)

is added to the solution.

Reaction: The reaction mixture is refluxed for 3 hours.

Work-up: The reaction mixture is evaporated under reduced pressure to yield 5-
bromovaleryl chloride as a yellowish oil (e.g., 3.11 g, 100% crude yield). The crude product

is often used in the next step without further purification.

Diagram 1: Synthesis of 5-Bromovaleryl Chloride
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Caption: Synthesis of 5-bromovaleryl chloride from 5-bromovaleric acid.

Reactions of 5-Bromovaleryl Chloride
The bifunctional nature of 5-bromovaleryl chloride allows for a variety of selective and

sequential reactions. The acyl chloride is highly reactive towards nucleophiles such as amines,

alcohols, and thiols, while the alkyl bromide can participate in nucleophilic substitution

reactions.

Acylation Reactions
The acyl chloride moiety readily reacts with nucleophiles to form amides, esters, and thioesters.

These reactions are fundamental in constructing the core structures of many potential drug

candidates.[4]

Table 2: Representative Acylation Reactions with 5-Bromovaleryl Chloride
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Nucleophile Product
Typical Reaction
Conditions

Amine (e.g., Aniline) N-Aryl-5-bromopentanamide

Base (e.g., NaH, DIEA),

Aprotic solvent (e.g., THF,

DCM), 0 °C to RT

Alcohol (e.g., Phenol) Phenyl 5-bromopentanoate

Base (e.g., Pyridine, Et₃N),

Aprotic solvent (e.g., CH₂Cl₂,

THF), 0 °C to RT

Thiol (e.g., Thiophenol)
S-Phenyl 5-

bromopentanethioate

Base (e.g., Et₃N, K₂CO₃),

Aprotic solvent (e.g., DCM,

DMF), 0 °C to RT

Experimental Protocol: N-Acylation of an Aniline Derivative

This protocol describes the synthesis of a key intermediate for the anticoagulant Apixaban,

demonstrating the utility of 5-bromovaleryl chloride in pharmaceutical synthesis.[5]

Reaction Setup: To a three-necked flask containing paranitroaniline (1 equivalent, e.g., 5 g)

in dichloromethane (150 mL), add sodium hydroxide (6 equivalents, e.g., 8.7 g) and cool the

mixture to 0 °C in an ice bath.

Addition of 5-Bromovaleryl Chloride: A solution of 5-bromovaleryl chloride (2 equivalents,

e.g., 9.4 mL) diluted with dichloromethane (10 mL) is added dropwise, maintaining the

temperature between 0-5 °C.

Reaction and Cyclization: After the addition, the reaction proceeds through amidation

followed by in-situ intramolecular cyclization to form 1-(4-nitrophenyl)piperidyl-2-one.

Experimental Protocol: Esterification of a Phenol

Reaction Setup: In a flask, dissolve a substituted phenol (1 equivalent) and a base such as

pyridine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.

Addition of 5-Bromovaleryl Chloride: Cool the solution to 0 °C and add 5-bromovaleryl
chloride (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Work-up: Quench the reaction with water, separate the organic layer, wash with dilute acid,

saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous

salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can

be purified by column chromatography.

Sequential Reactions and Intramolecular Cyclization
A key advantage of 5-bromovaleryl chloride is the ability to perform sequential reactions, first

reacting the acyl chloride and then utilizing the alkyl bromide for subsequent transformations.

One common application is the synthesis of heterocyclic compounds through intramolecular

cyclization. For instance, after forming an amide, the terminal bromide can react with the amide

nitrogen in the presence of a base to form a lactam, such as a piperidinone derivative.[6][7]

Experimental Protocol: Synthesis of a Piperidinone Derivative[8]

Amide Formation: (4S)-(Phenylmethyl)-2-oxazolidinone is deprotonated with n-butyllithium at

-78 °C, followed by the addition of 5-bromovaleryl chloride to form (4S)-3-(5-

Bromovaleryl)-4-(phenylmethyl)-2-oxazolidinone in high yield.

Intramolecular Cyclization: The resulting N-acylated product can then be treated with a

suitable base to induce intramolecular SN2 displacement of the bromide by the enolate,

leading to a cyclized product.

Diagram 2: Sequential Reaction and Intramolecular Cyclization
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Caption: Formation of a piperidinone via sequential amidation and cyclization.

Application in Drug Discovery and Development
5-Bromovaleryl chloride is a crucial linker molecule in the synthesis of advanced

therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The p38 MAP kinase signaling

pathway is a key regulator of cellular responses to stress and inflammation and is a target for

drug development.[9][10][11][12] Molecules synthesized using 5-bromovaleryl chloride can

be designed to inhibit components of this pathway.

Diagram 3: Simplified p38 MAPK Signaling Pathway
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Caption: Key components of the p38 MAPK signaling cascade.

Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy,

and 5-bromovaleryl chloride can be used to construct these linkers.

The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve

targeted protein degradation.[1][13][14][15][16][17]

Diagram 4: The Ubiquitin-Proteasome System and PROTAC Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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